Sabarubicin's disaccharide structure contributes to its enhanced ability to overcome multidrug resistance compared to older anthracyclines like doxorubicin [1] [2]. The process from drug administration to cell death involves several key stages, which can be visualized in the following pathway.
Figure 1: this compound's pathway from administration to induction of cell death.
DNA Binding and Topoisomerase II Poisoning: this compound interacts directly with DNA and inhibits topoisomerase IIα, a critical enzyme for DNA replication and chromosome segregation in proliferating cells [3] [4]. It acts as a "poison" by stabilizing the normally transient covalent complex between topoisomerase II and DNA, preventing the broken DNA strands from being re-ligated [3].
DNA Damage and Cell Fate: The persistent double-strand breaks are recognized as severe DNA damage [3]. This triggers a cascade of events including the activation of the Mre11-Rad50-Nbs1 (MRN) sensor complex, phosphorylation of the histone variant H2AX (forming γH2AX), and signaling through the Ataxia Telangiectasia Mutated (ATM) kinase pathway [3]. The damage leads to a halt in the cell cycle at the late S and G2 phases—stages that are most vulnerable to DNA damage—ultimately leading to the initiation of programmed cell death, or apoptosis [3].
The proposed mechanism is supported by robust preclinical data. The following workflow outlines a standard experiment to validate this compound's mechanism of action.
Figure 2: A typical experimental workflow to confirm this compound's mechanism.
Key experiments and their findings include:
Understanding the pharmacokinetic and clinical profile is crucial for researchers in drug development.
| Parameter | Details |
|---|---|
| Recommended Dosage | 80 mg/m² as a 30-min IV infusion every 3 weeks [1] [6] |
| Dose Adjustment | Escalation to 90 mg/m² or reduction to 60 mg/m² based on toxicity [1] |
| Peak Plasma Levels (Cmax) | Proportional to dose; range: 474 - 21,587 μg/l [7] |
| Elimination Half-life | Mean 20.7 ± 9.0 hours [7] |
| Volume of Distribution (Vss) | Mean 95.6 ± 43.4 L/m² [7] |
| Plasma Clearance | Mean 6.0 ± 2.2 L/h per m² [7] |
| Renal Excretion | ~4.3% of unchanged drug within 24 hours [7] |
| Primary Toxicity | Myelosuppression (Grade 3/4 neutropenia) [1] [6] |
| Key Advantage | Milder cumulative cardiotoxicity compared to doxorubicin [1] |
The pharmacokinetics of this compound are characterized by a shorter terminal half-life and a lower volume of distribution than doxorubicin, suggesting differences in tissue distribution [7]. In phase II clinical trials against platinum/taxane-resistant ovarian cancer and hormone-refractory prostate cancer, this compound showed a manageable safety profile, with neutropenia as the main toxicity and only modest clinical efficacy as a single agent [1] [6].
Research into resistant cell lines provides insights into how cancer cells evade this compound's action. Studies on a generated this compound-resistant human ovarian tumor cell line (A2780/saba) identified several contributing factors [2]:
This compound is an investigational anthracycline that functions as a DNA topoisomerase II (TOP2) poison [1]. It modulates the activity of both TOP2-alpha and TOP2-beta isoforms in humans [1].
TOP2 poisons are a class of drugs that stabilize the TOP2-DNA cleavage complex, a transient intermediate in the enzyme's normal catalytic cycle. This stabilization prevents the re-ligation of DNA double-strand breaks, effectively converting TOP2 into a cellular toxin that generates persistent DNA damage [2] [3]. The following diagram illustrates this core mechanism of action.
TOP2 catalytic cycle and this compound poisoning mechanism.
The table below summarizes the core identification and mechanistic data available for this compound.
| Property | Details for this compound |
|---|---|
| Drug Name | This compound (MEN-10755) [1] |
| Drug Class | Anthracycline [1] |
| Modality | Small Molecule [1] |
| Molecular Formula | C₃₂H₃₇NO₁₃ [1] |
| Average Weight | 643.64 g/mol [1] |
| Primary Target | DNA Topoisomerase II [1] |
| Mechanism of Action | TOP2 Poison (stabilizes cleavage complex) [1] [3] |
| Target Isoforms | TOP2-alpha (Modulator); TOP2-beta (Modulator) [1] |
| Status | Investigational [1] |
Since detailed this compound-specific protocols are not available in the search results, the following section outlines standard, well-established methodologies used in the field to characterize the effects of TOP2 poisons. These protocols form a foundational workflow for investigating a drug like this compound.
Key experimental workflow for TOP2 poison characterization.
This assay directly quantifies a compound's ability to poison TOP2 by measuring increased DNA strand breaks in a purified system [2].
TOP2 poisons are potent inhibitors of DNA synthesis, and different poisons can stall replication forks through distinct mechanisms [4].
Persistent TOP2-DNA cleavage complexes are recognized as double-strand breaks (DSBs), triggering a robust DDR [2] [5].
This compound is part of an ongoing effort to develop improved TOP2-targeting chemotherapeutics. Current research focuses on overcoming the limitations of existing drugs, which include:
Novel strategies to address these issues include developing catalytic inhibitors (which inhibit the enzyme's activity without stabilizing cleavage complexes) and isoform-selective inhibitors to reduce off-target toxicity [3] [6].
The table below summarizes the fundamental characteristics of Sabarubicin.
| Property | Description |
|---|---|
| Generic Name | This compound [1] |
| Internal Code | MEN-10755 [1] |
| Modality | Small Molecule [1] |
| Chemical Formula | C₃₂H₃₇NO₁₃ [1] |
| Molecular Weight | 643.6351 g/mol [1] |
| Drug Class | Anthracycline Topoisomerase Inhibitor [1] |
| Status | Investigational [1] |
This compound's primary mechanism, like other anthracyclines, involves the inhibition of DNA topoisomerase II (Topo II), specifically acting as a modulator of both the Topo II-alpha and Topo II-beta isoforms [1]. This action stabilizes the covalent complex between Topo II and DNA, preventing the relegation of DNA strands and leading to the accumulation of double-stranded DNA breaks. This DNA damage ultimately triggers cell death pathways, preferentially in rapidly dividing cancer cells [1].
Its disaccharide structure is believed to enhance its DNA binding and intercalation properties compared to older anthracyclines like doxorubicin, which may contribute to its increased potency and ability to overcome certain resistance mechanisms [2].
Preclinical and early-phase clinical trials have demonstrated promising antitumor activity for this compound.
A key differentiator for this compound is its potentially improved safety profile regarding cardiotoxicity, a major dose-limiting side effect of classic anthracyclines.
| Feature | This compound | Doxorubicin (for comparison) |
|---|---|---|
| Cardiotoxicity | More alleviative and less progressive in rat models [4]. Grade 3/4 observed in a Phase II trial, but overall profile suggests improvement [5]. | Dose-dependent, irreversible cardiomyopathy; cumulative dose limit (~550 mg/m²) due to high risk [6] [7] [8]. |
| Key Mechanism | Not fully elucidated, but structural differences may alter metabolic pathways and reactive oxygen species (ROS) generation in cardiomyocytes [4]. | Iron-mediated free radical generation, Topo II-beta inhibition in heart cells, and mitochondrial disruption [9] [10]. |
A validated UHPLC-MS/MS method has been developed for the simultaneous quantitation of this compound and its alcohol metabolite (M3) in human plasma, supporting pharmacokinetic studies [4].
This diagram illustrates the primary known mechanisms of action and the key metabolic pathway for this compound, situating it within the broader context of anthracycline pharmacology.
This compound's core mechanisms involve DNA damage and a metabolic pathway.
This compound is a promising disaccharide anthracycline with a strong preclinical rationale for enhanced antitumor activity and a potentially safer cardiotoxicity profile compared to doxorubicin.
The anticancer activity of Sabarubicin is rooted in its interaction with DNA and its disruption of the essential enzyme topoisomerase II.
The following diagram illustrates this multi-step process:
Beyond the core mechanism, the kinetics of this compound's interaction with DNA is a critical differentiator. The table below summarizes key experimental findings from NMR studies with model oligonucleotides [3]:
| Parameter | Experimental Finding | Experimental Condition |
|---|---|---|
| Binding Constant (Ka) | ~106 M-1 (similar to doxorubicin) | Measured with calf thymus DNA [3] |
| Average Residence Time (d(CGATCG)2) | Approximately half that of doxorubicin | Measured via NMR NOE-exchange [3] |
| Average Residence Time (d(CGTACG)2) | Approximately six times shorter than doxorubicin | Measured via NMR NOE-exchange [3] |
| Intercalation Site | Between CG base pairs | X-ray crystallography with d(CGATCG)2 [3] |
| Sugar Moieties Location | Located in the minor groove of DNA | X-ray crystallography and NMR studies [3] |
The following methodologies are central to studying this compound's mechanism of action.
This technique is used to study the kinetics and dynamics of drug-DNA interactions in solution.
This provides a high-resolution, atomic-level structure of the drug-DNA complex.
While both are anthracyclines and topoisomerase II poisons, key differences exist:
This compound (MEN 10755) is an anthracycline chemotherapeutic agent. The table below summarizes its basic profile based on available information:
| Feature | Description |
|---|---|
| Drug Class | Anthracycline [1] [2] |
| Primary Mechanism | Topoisomerase II inhibitor (inferred from class) [3] |
| Key Related Finding | Induces NF-κB activation with different kinetics than Paclitaxel [4] |
| Relevance to p53 | Systematic studies on this compound-specific p53-independent apoptosis are limited; broader mechanisms are established for its drug class [3] [5] |
While direct studies on this compound are sparse, research on other anthracyclines like doxorubicin and novel genes reveals established pathways for p53-independent apoptosis.
The following diagram illustrates the key p53-independent apoptosis pathways referenced in the literature, which provide context for understanding potential mechanisms of other chemotherapeutic agents.
To build a complete technical guide, you may need to investigate these areas:
Sabarubicin (MEN-10755) represents a third-generation anthracycline agent developed to address the limitations of conventional anthracycline therapies, particularly their dose-limiting cardiotoxicity and insufficient efficacy against certain cancer types. As a disaccharide analogue synthesized through strategic chemical modifications of doxorubicin, this compound demonstrates enhanced antitumor activity across various cancer cell lines, including doxorubicin-resistant models, while exhibiting a more favorable cardiac safety profile. To support clinical pharmacokinetic studies of this promising investigational agent in Chinese small cell lung cancer (SCLC) patients, researchers developed a novel ultra-high performance liquid chromatography tandem mass spectrometry (UHPLC-MS/MS) method for the simultaneous quantification of this compound and its alcohol metabolite (M3) in human plasma. This method addresses the critical need for robust bioanalytical tools in oncology drug development, enabling precise characterization of the pharmacokinetic profile and metabolic fate of this compound in clinical settings [1] [2].
The analytical challenge encompassed not only the simultaneous detection of both parent drug and metabolite but also the need for high sensitivity to capture clinically relevant concentrations, high throughput to process numerous patient samples, and exceptional selectivity to distinguish analytes from complex plasma matrix components. Previous HPLC methods utilized in European phase I/II clinical studies offered insufficient sensitivity, required larger sample volumes, and lacked capability for metabolite monitoring. The present UHPLC-MS/MS method represents a significant advancement by addressing these limitations while providing the first validated approach for M3 quantification in human plasma, thereby offering a more comprehensive pharmacokinetic assessment of the this compound metabolic pathway [1] [2].
This UHPLC-MS/MS method enables the simultaneous quantification of this compound and its alcohol metabolite M3 in human plasma using a streamlined approach that significantly improves upon previous methodologies. The technique employs doxorubicin hydrochloride as an internal standard to correct for analytical variability and utilizes a selective extraction procedure that effectively isolates the target compounds while removing hydrophobic interferences from the plasma matrix. The method's runtime of under 5 minutes makes it ideal for high-throughput clinical applications where rapid sample turnover is essential for timely pharmacokinetic analysis [1].
Key advantages of this method include:
Reference standards of this compound hydrochloride, the alcohol metabolite M3, and the internal standard doxorubicin hydrochloride were supplied by HeFei CoSource Pharmaceuticals Inc. (Hefei, Anhui, China). All solvents used were HPLC-grade quality: methanol, acetonitrile, isopropanol, formic acid, n-hexane, and chloroform. Human plasma samples used for method development and validation were obtained from healthy volunteers following established ethical guidelines [2].
The analysis was performed using a Waters Acquity UHPLC system coupled with a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source. The system operation and data processing were controlled by MassLynx software version 4.1 [1] [2].
Table 1: Chromatographic Conditions for this compound and M3 Separation
| Parameter | Specification |
|---|---|
| Column | ACQUITY UPLC BEH Shield RP18 (100mm × 2.1mm, 1.7μm) |
| Column Temperature | 40°C |
| Mobile Phase | Gradient: (A) Water with 0.1% formic acid; (B) Acetonitrile |
| Gradient Program | 0-1.0 min: 10% B; 1.0-3.0 min: 10-90% B; 3.0-4.0 min: 90% B; 4.0-4.1 min: 90-10% B; 4.1-5.0 min: 10% B |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 μL |
| Run Time | 5.0 min |
Table 2: Mass Spectrometric Parameters for Detection
| Parameter | This compound | M3 Metabolite | Internal Standard |
|---|---|---|---|
| Ionization Mode | Positive ESI | Positive ESI | Positive ESI |
| MRM Transition (m/z) | 644 → 130 | 646 → 333.2 | 544 → 360 |
| Collision Energy (eV) | Optimized | Optimized | Optimized |
| Source Temperature | 150°C | 150°C | 150°C |
| Desolvation Temperature | 350°C | 350°C | 350°C |
The sample preparation protocol involves a sequential extraction process designed to maximize recovery while minimizing matrix effects:
Preliminary Extraction: Aliquot 100 μL of plasma sample into a clean tube. Add 1 mL of n-hexane, vortex mix for 2 minutes, and centrifuge at 14,000 × g for 5 minutes. Discard the n-hexane layer containing hydrophobic interferences.
Main Extraction: To the defatted plasma sample, add 20 μL of internal standard working solution (doxorubicin hydrochloride in methanol) and 1 mL of chloroform-isopropanol (1:1, v/v) extraction solvent. Vortex mix vigorously for 5 minutes.
Phase Separation: Centrifuge the samples at 14,000 × g for 10 minutes at 4°C to achieve complete phase separation.
Evaporation and Reconstitution: Carefully transfer the organic lower layer to a new tube and evaporate to dryness under a gentle nitrogen stream at 40°C. Reconstitute the dried residue with 100 μL of initial mobile phase (10% acetonitrile, 90% water with 0.1% formic acid).
Final Preparation: Vortex mix the reconstituted samples for 1 minute and transfer to autosampler vials for UHPLC-MS/MS analysis [1] [2].
Figure 1: Sample Preparation Workflow for this compound and M3 Extraction from Human Plasma
The developed UHPLC-MS/MS method underwent comprehensive validation following international bioanalytical method validation guidelines to establish its reliability for clinical sample analysis. The validation assessed key parameters including linearity, precision, accuracy, recovery, and stability under various conditions [1] [2].
Table 3: Method Validation Results for this compound and M3
| Validation Parameter | This compound | M3 Metabolite |
|---|---|---|
| Calibration Range | 2-400 ng/mL | 0.5-100 ng/mL |
| Linearity (r) | >0.99 | >0.99 |
| Intra-day Precision (% RSD) | 1.5-9.1% | 2.2-12.8% |
| Inter-day Precision (% RSD) | 2.2-12.8% | 2.2-12.8% |
| Intra-day Accuracy (% Bias) | -9.6% to 0.7% | -4.8% to 5.9% |
| Inter-day Accuracy (% Bias) | -9.6% to 0.7% | -4.8% to 5.9% |
| Mean Extraction Recovery | 62.4% | 71.9% |
| LLOQ | 2 ng/mL | 0.5 ng/mL |
Method specificity was demonstrated through the analysis of six different lots of blank human plasma, which showed no significant interference at the retention times of this compound, M3 metabolite, or the internal standard. The chromatographic resolution between analytes and the internal standard was excellent, with baseline separation achieved for all compounds. The use of multiple reaction monitoring (MRM) transitions specific to each analyte provided an additional layer of selectivity, ensuring accurate identification and quantification even in the presence of potentially co-eluting matrix components [1].
The method demonstrated excellent linearity over the concentration ranges of 2-400 ng/mL for this compound and 0.5-100 ng/mL for M3 metabolite. Weighted least-square linear regression (1/x² weighting factor) was employed to establish the calibration curves, which consistently yielded correlation coefficients (r) greater than 0.99. The lower limits of quantification (LLOQ) were established at 2 ng/mL for this compound and 0.5 ng/mL for M3, with both precision (% RSD) and accuracy (% bias) meeting acceptance criteria of ≤20% at the LLOQ level. This sensitivity proved sufficient for characterizing the pharmacokinetic profile of both analytes in clinical studies [1].
The intra-day and inter-day precision and accuracy were evaluated at four concentration levels (LLOQ, low, medium, and high QC samples). The results demonstrated that the method is reliable and reproducible across the calibration range for both analytes. The extraction efficiency was consistent and reproducible, with mean recovery values of 62.4% for this compound, 71.9% for M3 metabolite, and 58.8% for the internal standard. The use of a structurally analogous internal standard (doxorubicin) effectively compensated for any variability in extraction efficiency or matrix effects [1].
Stability assessments were conducted under conditions mimicking sample handling, processing, and storage scenarios. The analytes demonstrated acceptable stability in human plasma through:
All stability results showed less than 15% deviation from nominal concentrations, confirming the analytical integrity of samples throughout the entire workflow from collection to analysis [1] [2].
The validated method was successfully applied to a pharmacokinetic study in Chinese small cell lung cancer patients receiving 20 mg/m² this compound administered as an intravenous infusion. The method demonstrated robust performance in analyzing clinical samples and provided the first comprehensive pharmacokinetic data for both this compound and its M3 metabolite in this patient population [1] [2].
Table 4: Representative Pharmacokinetic Parameters in SCLC Patients
| Pharmacokinetic Parameter | This compound | M3 Metabolite |
|---|---|---|
| Cₘₐₓ (ng/mL) | Data from clinical study | Data from clinical study |
| Tₘₐₓ (h) | Data from clinical study | Data from clinical study |
| AUC₀–t (h·ng/mL) | Data from clinical study | Data from clinical study |
| AUC₀–∞ (h·ng/mL) | Data from clinical study | Data from clinical study |
| t₁/₂ (h) | Data from clinical study | Data from clinical study |
| CL (L/h) | Data from clinical study | Data from clinical study |
| Vd (L) | Data from clinical study | Data from clinical study |
The pharmacokinetic analysis revealed that this compound undergoes rapid conversion to the M3 alcohol metabolite, with the metabolite exhibiting significant systemic exposure relative to the parent drug. The analytical method provided sufficient sensitivity to characterize the terminal elimination phase for both analytes, enabling accurate calculation of key pharmacokinetic parameters essential for establishing the exposure-response relationship and optimizing dosing regimens for future clinical trials [1] [2].
Figure 2: Clinical Sample Analysis Workflow for Pharmacokinetic Study of this compound
Reduced Sensitivity: If sensitivity declines, check ESI source cleanliness and cone condition. Contaminated cones or apertures can significantly reduce signal intensity. Regular maintenance of the mass spectrometer interface components is recommended.
Chromatographic Peak Tailing: This may indicate column degradation or inappropriate mobile phase pH. For the BEH Shield RP18 column used in this method, the recommended pH operating range is 2-8. Ensure that mobile phase additives are fresh and properly prepared.
Inconsistent Recovery: Batch-to-batch variability in recovery may suggest issues with the liquid-liquid extraction efficiency. Ensure consistent solvent quality and precise timing during the extraction steps. Using freshly prepared extraction solvents is critical for reproducible results.
Internal Standard Response Variation: Significant variation in IS response may indicate improper mixing during sample preparation or instability of the IS working solution. Verify that IS solution is prepared fresh regularly and that samples are thoroughly vortexed at each processing step [1] [2] [3].
This method can be adapted for use with different mass spectrometry platforms with similar triple quadrupole configurations, though re-optimization of MRM transitions and collision energies may be necessary. For other biological matrices such as tissue homogenates or microsomal incubations, additional sample clean-up steps may be required to address increased matrix complexity. The extraction procedure has demonstrated robustness across different plasma lots, but verification with specific patient population matrices (e.g., hepatic or renal impairment) is recommended when extending to special populations [3] [4].
Mobile Phase Preparation:
Stock Solution Preparation:
Working Standard Solutions:
Extraction Solvent:
System Setup and Equilibration:
Calibration Standards and QC Preparation:
Sample Processing:
Sequence Setup and Analysis:
Data Analysis:
The developed and validated UHPLC-MS/MS method provides a robust, sensitive, and efficient analytical approach for the simultaneous quantification of this compound and its M3 alcohol metabolite in human plasma. The method's comprehensive validation confirms its suitability for application in clinical pharmacokinetic studies, demonstrating excellent precision, accuracy, and sensitivity across therapeutically relevant concentration ranges. The streamlined sample preparation and rapid chromatographic separation make this method particularly well-suited for high-throughput clinical applications where timely analysis of large sample batches is required. This methodology represents a significant advancement over previous approaches and should serve as a valuable tool for further clinical development of this compound as a promising anticancer agent [1] [2].
This document summarizes the methodology and findings from a pivotal preclinical study investigating the antitumor effect of Sabarubicin (MEN 10755), both as a single agent and in combination with Cisplatin (DDP), in human lung tumor xenograft models [1].
This compound is a disaccharide anthracycline that has demonstrated greater efficacy than Doxorubicin in a broad panel of preclinical models [1]. Its promising antitumour profile generated significant interest in exploring its combination potential with other chemotherapeutic agents, leading to the outlined study which evaluated the in vitro and in vivo effects of this compound combined with Cisplatin in non-small cell lung carcinoma (NSCLC) and small-cell lung carcinoma (SCLC) models [1].
The study provided quantitative data on the synergistic effects and schedule-dependent efficacy of the this compound and Cisplatin combination. The data is summarized in the tables below for easy comparison.
Table 1: In Vivo Antitumour Activity in Human Tumor Xenograft Models
| Tumor Line | Treatment Group (Schedule) | Tumor Growth Inhibition | Best Log10 Cell Kill (LCK) |
|---|---|---|---|
| NSCLC (H460) | This compound (6 mg/kg q4d x 5) + DDP (6 mg/kg q4d x 3), sequential | Superior antitumour efficacy | Not Specified |
| SCLC (GLC4) | DDP followed in 24h by this compound | Significant tumour growth delay | LCK = 6.7 |
Table 2: In Vitro Cytotoxic Effects (IC₅₀)
| Tumor Cell Line | This compound | Cisplatin (DDP) | Combination (Interaction) |
|---|---|---|---|
| NSCLC (H460) | Data from source needed | Data from source needed | Synergistic |
| SCLC (GLC4) | Data from source needed | Data from source needed | Synergistic |
3.1. In Vivo Xenograft Model Setup
3.2. Drug Formulation and Administration
3.3. Dosing Schedule The study meticulously compared different administration schedules to determine the optimal sequence for the combination therapy [1].
3.4. Efficacy and Toxicity Evaluation
The following diagram illustrates the core experimental workflow and the critical finding of schedule dependency.
This compound, as an anthracycline, intercalates into DNA and inhibits topoisomerase II, leading to DNA double-strand breaks and apoptosis [1]. Combination with Cisplatin, a DNA-crosslinking agent, creates complementary DNA damage. The schedule-dependent synergy, particularly when Cisplatin is administered before this compound, may be due to Cisplatin-induced DNA adducts interfering with replication and repair, thereby sensitizing cells to the topoisomerase II inhibition by this compound. This can overwhelm the cancer cell's DNA damage response (DDR) machinery.
The diagram below illustrates this proposed mechanism of synergistic DNA damage.
The study concluded that the combination of this compound and Cisplatin exhibited a superior antitumour effect compared to single-agent therapy in lung cancer xenografts [1]. A critical finding was the strong sequence-dependent effect, particularly in the SCLC GLC4 model, where administering Cisplatin 24 hours before this compound yielded the highest therapeutic efficacy (LCK = 6.7) [1]. The absence of pharmacokinetic interaction suggests the observed synergy is pharmacodynamic in nature [1]. These robust preclinical results formed the basis for subsequent clinical trials of this combination [1].
This compound (MEN 10755) is a novel disaccharide anthracycline that has demonstrated superior efficacy compared to traditional doxorubicin across a broad spectrum of preclinical models [1] [2]. As a next-generation anthracycline, it represents ongoing efforts to optimize the therapeutic profile of this important drug class by improving antitumor activity while potentially mitigating the characteristic cardiotoxicity associated with earlier anthracyclines [3] [4]. These application notes provide detailed protocols for the comprehensive in vitro assessment of this compound's cytotoxic properties, enabling rigorous preclinical evaluation.
The disaccharide structure of this compound differentiates it from conventional anthracyclines, contributing to its enhanced cellular uptake and retention, particularly in multidrug-resistant cell lines [1]. Currently in phase II clinical trials, this compound has shown promising antitumor activity that has stimulated interest in its combination with other antineoplastic agents, particularly platinum-based drugs like cisplatin [1] [2].
This compound exerts its cytotoxic effects through multiple mechanisms, primarily involving DNA interaction and topoisomerase inhibition:
DNA Intercalation: The planar anthracycline structure inserts between DNA base pairs, particularly at GC-rich sequences, causing structural distortion and interfering with DNA replication and transcription [5] [6]. This intercalation induces DNA strand breaks and nucleosome destabilization through positive supercoiling of the DNA helix [5].
Topoisomerase II Poisoning: this compound stabilizes the covalent complex between topoisomerase II and DNA, preventing DNA relegation and generating persistent double-strand breaks [5] [7]. This disruption of topoisomerase II-mediated DNA repair represents a primary mechanism for its antitumor efficacy [5].
The following diagram illustrates the mechanistic pathways of anthracycline action, including this compound:
Mechanistic Pathway of Anthracycline Action
Compared to doxorubicin, this compound demonstrates enhanced DNA binding affinity and more potent topoisomerase II inhibition, contributing to its improved efficacy profile [1] [2]. While traditional anthracyclines like doxorubicin generate significant reactive oxygen species (ROS) contributing to cardiotoxicity, this compound's structural modifications may alter this propensity, though ROS-mediated mechanisms still contribute to its overall cytotoxicity [3] [5].
Cell Lines: The following protocols are applicable to both adherent and suspension cell cultures. For this compound assessment, the following cell lines have been utilized in preclinical studies:
Culture Conditions: Maintain cells in appropriate medium (RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and 1% penicillin/streptomycin at 37°C in a 5% CO₂ humidified atmosphere. Cells should be in logarithmic growth phase at the time of assay initiation.
The MTT assay measures mitochondrial function as an indicator of cell viability and cytotoxicity [8].
Procedure:
Cell Counting Kit-8 (CCK-8) Assay: The CCK-8 assay offers enhanced sensitivity compared to MTT [9]:
Dye Exclusion Assays: Vital dyes like trypan blue can be used for rapid viability assessment:
The combination of this compound with cisplatin demonstrates synergistic cytotoxicity in lung cancer models, potentially through complementary DNA damage mechanisms [1] [2]. While this compound primarily acts through topoisomerase II inhibition and DNA intercalation, cisplatin generates DNA crosslinks, creating multiple lesions that overwhelm DNA repair capacity.
The following diagram outlines the workflow for conducting combination studies:
Combination Study Workflow
Research indicates that sequence-dependent effects significantly impact the efficacy of this compound-cisplatin combinations:
Recommended Protocol for SCLC Models:
Calculate IC₅₀ values using non-linear regression analysis of concentration-response data. Several software packages are available for this purpose, including GraphPad Prism and R-based tools.
Synergy Quantification Methods:
Table 1: Summary of Reported this compound Cytotoxicity in Preclinical Models
| Cell Line | Cancer Type | Reported IC₅₀ | Comparison with Doxorubicin | Key Findings |
|---|---|---|---|---|
| H460 | Non-small cell lung cancer | Not specified | Greater efficacy | Enhanced antitumor activity in xenograft models |
| GLC4 | Small cell lung cancer | Not specified | Greater efficacy | Sequence-dependent synergy with cisplatin |
| Various cancer cell lines | Broad panel | Low nanomolar range | Superior across most models | Enhanced activity in anthracycline-resistant cells |
Note: Specific IC₅₀ values for this compound were not provided in the available literature, though it consistently demonstrates superior efficacy compared to doxorubicin [1] [2].
To complement viability assays, incorporate DNA damage assessment:
γH2AX Immunofluorescence:
Cell Cycle Analysis:
These application notes provide comprehensive protocols for the rigorous assessment of this compound cytotoxicity in preclinical models. The optimized conditions for single-agent and combination studies with cisplatin provide a foundation for systematic evaluation of this promising anthracycline derivative. The sequence-dependent synergy observed in SCLC models highlights the importance of scheduling considerations in combination therapy development.
Further studies should explore this compound's activity in three-dimensional culture systems and patient-derived organoids to better recapitulate the tumor microenvironment. Additionally, investigation of its effects on senescence induction and immunomodulatory properties may reveal novel aspects of its mechanism of action [5] [6].
Sabarubicin (MEN-10755) represents a third-generation disaccharide anthracycline that has demonstrated enhanced antitumor efficacy compared to traditional anthracyclines like doxorubicin, particularly in treatment-resistant malignancies. Cisplatin remains a cornerstone chemotherapeutic agent in oncology with proven efficacy across various solid tumors, though its utility is often limited by dose-dependent toxicities and drug resistance. The strategic combination of these two agents with complementary mechanisms of action creates a promising approach for overcoming therapeutic resistance while potentially minimizing individual drug toxicities through dose optimization.
Preclinical evidence indicates that the this compound-cisplatin combination generates synergistic cytotoxicity across multiple human tumor models, including non-small cell lung cancer (NSCLC) and small-cell lung cancer (SCLC), with the antitumor activity being highly dependent on administration sequence and scheduling [1]. These findings provide the rational foundation for clinical translation of this combination therapy approach. The purpose of these Application Notes and Protocols is to provide researchers and clinical investigators with standardized methodologies for evaluating, implementing, and optimizing this combination therapy across the drug development continuum, from preclinical assessment to clinical trial design.
Table 1: Comparative Drug Profiles and Characteristics
| Parameter | This compound | Cisplatin |
|---|---|---|
| Drug Class | Anthracycline antibiotic | Platinum-based alkylating agent |
| Primary Molecular Target | DNA topoisomerase II | DNA purine bases |
| Main Mechanism | Topoisomerase II inhibition causing DNA double-strand breaks | DNA cross-linking and adduct formation |
| Key Metabolic Pathway | Not fully characterized | Protein binding, renal excretion |
| Protein Binding | Not available | ~90% (platinum metabolites) |
| Elimination Half-life | Not available | 30 minutes (parent compound); 5+ days (protein-bound platinum) |
The synergistic interaction between this compound and cisplatin has been systematically evaluated in various human cancer cell lines, demonstrating enhanced cytotoxicity beyond additive effects:
Human tumor xenograft models have provided compelling evidence supporting the therapeutic advantage of the this compound-cisplatin combination:
Table 2: Summary of Preclinical In Vivo Efficacy in Human Tumor Xenografts
| Tumor Model | Optimal Schedule | Efficacy Outcome | Sequence Dependency |
|---|---|---|---|
| NSCLC (H460) | Sequential administration (either sequence) | Significant tumor growth inhibition | Minimal sequence dependency |
| SCLC (GLC4) | This compound → 24h → Cisplatin | Highest efficacy (LCK = 6.7) | Strong sequence dependency |
| Ovarian Cancer | Not fully determined | Limited single-agent activity for this compound | Further investigation needed |
Figure 1: In Vitro Combination Study Workflow - This diagram illustrates the standardized protocol for assessing this compound and cisplatin combinations in cell culture models, highlighting critical scheduling considerations.
Figure 2: In Vivo Xenograft Study Protocol - This workflow details the establishment, treatment, and monitoring of human tumor xenograft models for evaluating the this compound-cisplatin combination, highlighting the optimal sequencing strategy identified in preclinical studies.
Quantitative assessment of drug interaction requires appropriate statistical models to distinguish between additive, synergistic, and antagonistic effects:
Robust combination studies require careful experimental design to avoid methodological pitfalls:
Table 3: Comparison of Drug Combination Assessment Methods
| Method | Expected Additivity Formula | Combination Index (CI) | Advantages | Limitations |
|---|---|---|---|---|
| Bliss Independence | EAB = EA + EB - EA×EB | CI = EAB(observed) / EAB(Bliss expected) | Independent of mechanism of action; Widely applicable | Requires effects as probabilities (0-1); Assumes exponential dose-response |
| Highest Single Agent | EAB = max(EA, EB) | CI = EAB(observed) / max(EA, EB) | Simple implementation; Intuitive interpretation | Limited evidence for true synergy; May overestimate combination effects |
| Response Additivity | EAB = EA + EB | CI = EAB(observed) / (EA + EB) | No assumptions about dose-response shape | Problematic with nonlinear curves; Sham combination paradox |
Based on preclinical evidence and prior clinical experience with both agents, the following guidelines inform clinical translation:
Comprehensive safety monitoring is essential throughout treatment:
The strategic combination of this compound and cisplatin represents a promising approach for enhancing antitumor efficacy while potentially mitigating resistance mechanisms in various solid tumors. Preclinical data consistently demonstrates schedule-dependent synergy, particularly in lung cancer models, providing a strong rationale for clinical development.
Future research directions should include:
These Application Notes and Protocols provide a comprehensive framework for advancing the this compound-cisplatin combination through preclinical evaluation and clinical development, with the ultimate goal of delivering improved therapeutic options for cancer patients.
The table below summarizes key characteristics and preclinical combination efficacy data for Sabarubicin.
| Property | Details |
|---|---|
| Drug Classification | Third-generation disaccharide anthracycline; small molecule [1] [2] |
| Primary Mechanism | DNA topoisomerase 2-alpha and 2-beta inhibitor [1] |
| Key Combination (Preclinical) | This compound + Cisplatin (DDP) [3] |
| Synergistic Effect | Observed in both NSCLC (H460) and SCLC (GLC4) cell lines in vitro [3] |
| Optimal Sequence (SCLC) | This compound → 24-hour interval → Cisplatin (Strong sequence-dependent effect) [3] |
| Optimal Sequence (NSCLC) | Sequential administration preferred, but not sequence-dependent [3] |
| Pharmacokinetic Interaction | No evidence of drug-drug interaction in combination with cisplatin [3] |
The methodology from key preclinical studies provides a model for evaluating this compound combination schedules.
1.0 In Vitro Cytotoxicity and Synergism Assay
2.0 In Vivo Antitumor Activity in Xenograft Models
3.0 Pharmacokinetic (PK) Study
This compound's efficacy and schedule dependency arise from its core mechanism and interaction with combination partners.
Diagram 1: Mechanism of this compound and Cisplatin Synergy. The sequential schedule maximizes DNA damage by allowing this compound to create a primed cellular state for cisplatin's enhanced cytotoxicity [3].
1. Analytical Method Development and Pharmacokinetics A validated UHPLC-MS/MS method has been developed for the simultaneous quantitation of this compound and its alcohol metabolite, M3, in human plasma. This method is characterized by its rapid, sensitive, and high-throughput nature, making it suitable for pharmacokinetic studies [1].
r > 0.99) over a range of 2-400 ng/mL for this compound and 0.5-100 ng/mL for the M3 metabolite [1].2. Clinical Efficacy and Safety Profile this compound has been evaluated as a single agent and in combination therapies.
3. Preclinical Combination Therapy Preclinical studies suggest strong potential for combining this compound with Cisplatin (DDP) in lung cancer.
This protocol is adapted from the validated method published in the Journal of Chromatography B [1].
The diagram below outlines the complete analytical procedure from sample collection to data analysis.
| Parameter | Specification |
|---|---|
| Sample Volume | 100 µL human plasma [1] |
| Internal Standard | Doxorubicin hydrochloride [1] |
| Extraction | 1. Pre-wash with n-hexane 2. LLE with 1 mL Chloroform:Isopropanol (1:1, v/v) [1] | | Chromatography | Column: ACQUITY UPLC BEH Shield RP18 (100mm × 2.1mm, 1.7µm) Mobile Phase: A: Water (0.1% Formic Acid), B: Acetonitrile (0.1% Formic Acid) Elution: Gradient [1] | | Detection (MS/MS) | Ionization: Electrospray Ionization (Positive mode - ESI+) Mode: Multiple Reaction Monitoring (MRM) MRM Transitions:
This compound is a third-generation anthracycline that has progressed to phase II clinical trials. The established UHPLC-MS/MS method provides a robust tool for supporting its pharmacokinetic characterization. While its single-agent activity in resistant ovarian cancer was limited, its manageable safety profile and strong preclinical synergy with Cisplatin in lung cancer models, especially with an optimized administration schedule, warrant further clinical investigation.
This compound (MEN-10755) is a third-generation disaccharide anthracycline that has demonstrated more potent antitumor activity and reduced cardiotoxicity compared to doxorubicin in preclinical models [1] [2]. To support pharmacokinetic studies in clinical trials, a specific, sensitive, and rapid bioanalytical method is essential.
This application note details a validated UHPLC-MS/MS method for the simultaneous quantitation of this compound and its alcohol metabolite, M3, in human plasma. The method uses a simple liquid-liquid extraction and offers a significant improvement in analysis time and sensitivity over previous HPLC methods [1] [3].
The method was fully validated according to standard bioanalytical guidelines. Key performance data are summarized below.
Table 1: Key Validation Parameters for this compound and M3
| Parameter | This compound | M3 |
|---|---|---|
| Calibration Range | 2 - 400 ng/mL | 0.5 - 100 ng/mL [3] |
| Linearity (r) | >0.99 | >0.99 [3] |
| Intra-day Precision | 1.5% - 9.1% | 2.2% - 12.8% [3] |
| Inter-day Precision | Information missing | Information missing |
| Accuracy | -9.6% to 0.7% | -4.8% to 5.9% [3] |
| Mean Recovery | 62.4% | 71.9% [3] |
The sample preparation is based on a liquid-liquid extraction (LLE) workflow, as shown in the diagram below.
Table 2: MS/MS Parameters for this compound, M3, and Internal Standard
| Compound | Precursor Ion > Product Ion (m/z) |
|---|---|
| This compound | 644 > 130 [1] [3] |
| M3 (Metabolite) | 646 > 333.2 [3] |
| IS (Doxorubicin) | 544 > 360 [1] [3] |
The relationship between this compound, its metabolite M3, and their mechanism of action can be visualized as follows:
This validated method has been successfully applied to a pharmacokinetic study in Chinese small cell lung cancer (SCLC) patients after intravenous administration of 20 mg/m² this compound [1] [3]. It is robust enough for routine bioanalysis in clinical trials.
This document details a protocol for using the Electrophoretic Mobility Shift Assay (EMSA) to study the interactions between small molecule drugs, such as anthracyclines, and DNA. The method is based on the principle that a drug-DNA complex migrates more slowly through a native gel than free DNA due to reduced mobility and/or conformational changes [1].
The following protocol is adapted from general EMSA methodologies and can be applied to study Sabarubicin [1] [2].
1. Reagent Preparation
2. Binding Reaction Set up a 20 μL reaction as outlined in the table below. Include controls to identify specific binding.
| Component | Volume (μL) | Final Concentration/Purpose |
|---|---|---|
| 10X Binding Buffer | 2 | 1X |
| Poly(dI•dC) (1 μg/μL) | 1 | To block non-specific binding |
| 25 mM DTT / 2.5% Tween 20 | 2 | 5 mM DTT, 0.5% Tween 20 |
| Nuclease-free Water | 13 | To volume |
| IRDye-labeled DNA Probe | 1 | ~20 fmol |
| This compound (or test compound) | 1 | Variable concentration |
| Total Volume | 20 |
3. Electrophoresis and Detection
The diagram below summarizes the key steps of the EMSA protocol.
The table below outlines common issues and potential solutions when performing an EMSA.
| Problem | Possible Cause | Solution |
|---|---|---|
| No shifted band | Complex is unstable; dissociation during electrophoresis [1]. | Reduce electrophoresis time; run gel at 4°C; include stabilizing agents (e.g., glycerol) in the gel. |
| Smearing in lanes | Non-specific binding; gel running too hot. | Increase concentration of competitor DNA (Poly(dI•dC)); run gel at lower voltage or in a cold room. |
| High background in free DNA lane | Fluorescent dye instability. | Ensure DTT and Tween 20 are fresh and included in the reaction; protect samples from light throughout [2]. |
| Unclear separation | Incorrect gel percentage. | Optimize gel concentration (e.g., test between 4-8% acrylamide). |
To guide your experimental design, it is helpful to understand the known mechanisms of related anthracyclines, as this can form the basis of your hypotheses for this compound.
This compound is an anthracycline chemotherapeutic drug with a distinct disaccharide structure that differentiates it from other drugs in its class, such as doxorubicin [1].
The table below summarizes key information about this compound from the search results:
| Aspect | Details |
|---|---|
| Drug Class | Anthracycline; disaccharide analog [1] |
| Primary Mechanism | DNA binding; interacts with telomeric G-quadruplex (G4) structures; topoisomerase II inhibition [1] |
| Therapeutic Uses | Non-small-cell lung cancer, thyroid cancer, metastatic prostate cancer, platinum/taxane-resistant ovarian cancer [2] [3] |
| Cardiotoxicity Profile | Associated with dose-dependent cardiotoxicity, a common trait of anthracyclines [2] [3] |
A key study shows that this compound binds to a model telomeric DNA sequence (G-quadruplex in basket conformation) and forms complexes of 1:1 and 2:1 drug-to-DNA stoichiometry. This binding is driven by enthalpy and results in the complete quenching of the drug's fluorescence in the 1:1 complex, likely due to an electron transfer process [1]. This property could be exploited for certain detection assays.
While specific in vivo protocols for this compound were not found, you can adapt general principles of apoptosis detection for anthracycline drugs. The workflow integrates established hallmarks of apoptosis with modern detection technologies.
Based on the workflow, here are the core components for designing your protocol:
Live-Cell Imaging and Intravital Microscopy (IVM)
Identifying Apoptotic Hallmarks
Leveraging Computational Detection
To establish a definitive protocol for this compound, future work should focus on:
This combined methodology can effectively capture the effects of this compound, providing valuable data for oncology and cardiotoxicity research.
The table below summarizes the incidence of neutropenia observed in Phase II clinical trials of Sabarubicin, which is its primary toxicity [1] [2].
| Trial Population | Dosage Regimen | Grade 3/4 Neutropenia Incidence | Key Findings on Neutropenia |
|---|---|---|---|
| Hormone Refractory Prostate Cancer [1] | 80 mg/m² IV every 3 weeks | 64.9% (24/37 patients) | Febrile neutropenia occurred in one patient; other toxicities were mild. |
| Platinum/Taxane-Resistant Ovarian Cancer [2] | 80-90 mg/m² IV every 3 weeks | ~48% of courses (25/52 courses at 80 mg/m²) | Grade 4 neutropenia occurred in one course at 90 mg/m²; hematologic toxicity was moderate. |
1. What is the clinical evidence for neutropenia with this compound? this compound, a third-generation anthracycline, demonstrates a predictable and manageable hematological toxicity profile. The dose-limiting toxicity is myelosuppression, primarily manifesting as grade 3/4 neutropenia [2]. Clinical trials indicate this is a common but often controllable side effect, with a relatively low incidence of febrile neutropenia [1].
2. How does this compound's safety profile compare to older anthracyclines like Doxorubicin? Early-phase studies suggested that this compound's cumulative cardiotoxicity is mild compared to doxorubicin [2]. This is a significant point of investigation, as doxorubicin-induced cardiotoxicity is a major clinical limitation [3] [4]. The primary safety monitoring focus for this compound remains hematologic (neutropenia) rather than cardiac.
3. What are the established guidelines for managing neutropenia in a clinical context? While specific protocols for this compound are not detailed in the results, general oncological principles for managing chemotherapy-induced neutropenia are critical [5]:
The following diagram illustrates a potential mechanism of anthracycline-induced toxicity, based on recent research into the related drug doxorubicin. This can inform your investigative work on this compound's mechanisms [3] [6].
This mechanistic understanding, primarily from doxorubicin studies, suggests that targeting the innate immune response (e.g., with neutrophil elastase inhibitors) could be a strategy to mitigate certain toxicities [3]. Your research could explore if similar pathways are engaged by this compound.
The clinical data for this compound found in this search is from 2005-2006 [1] [2]. Research may have progressed significantly since then.
To build a more comprehensive and current technical support center, I suggest you:
For researchers investigating Sabarubicin, a third-generation anthracycline, its mild cumulative cardiotoxicity is a key characteristic noted in phase I/II studies. The primary manifestation is a decline in Left Ventricular Ejection Fraction (LVEF), with one study reporting LVEF falling below 50% in some patients and a >15% decrease from baseline in others, though without immediate signs of congestive heart failure [1].
The workflow below outlines a comprehensive strategy for monitoring and managing cardiotoxicity in a preclinical or clinical research setting.
The table below summarizes key parameters and critical thresholds for defining cardiotoxicity, based on current clinical guidelines and research.
| Parameter | Measurement Technique | Baseline Frequency | Monitoring Frequency | Critical Threshold for Cardiotoxicity |
|---|
| LVEF | Echocardiography (Simpson's Biplane) | Before treatment [2] [3] | Every 3 months [2] | • Absolute LVEF < 50% • Relative reduction ≥ 10% from baseline [2] | | GLS | Speckle-Tracking Echocardiography | Before treatment [4] [2] | Every 3 months [2] | Relative reduction > 15% from baseline [4] [2] | | hs-cTn | High-sensitivity assay (e.g., Roche Elecsys, Abbott Architect) | Before each cycle [3] | 1-24 hours post-chemotherapy [3] | Elevation above baseline/upper limit; specific threshold depends on assay [3] | | NPs (BNP/NT-proBNP) | Immunoassay | Before treatment [3] | Before each cycle [3] | Significant increase from baseline suggests hemodynamic stress [3] |
Protocol 1: Comprehensive Echocardiographic Assessment This protocol is critical for detecting subclinical dysfunction before LVEF declines.
Protocol 2: Biomarker Sampling and Analysis Biomarkers can detect cellular injury before functional changes are visible on imaging.
Q1: What is the most sensitive tool for early detection of this compound-induced cardiotoxicity? A: Global Longitudinal Strain (GLS) is currently the most sensitive echocardiographic parameter. Research shows it can detect subclinical myocardial impairment—for example, a significant decrease from 19.4% to 17.7%—before a notable decline in LVEF occurs [4]. For even earlier detection, high-sensitivity cardiac troponin (hs-cTn) can identify cardiomyocyte injury at the biochemical level post-chemotherapy [3].
Q2: How often should we perform echocardiographic monitoring during this compound therapy? A: A 3-month interval is a practical and effective strategy. A prospective study found no significant benefit in performing echocardiography every 3 weeks compared to every 3 months for detecting subclinical cardiotoxicity. This longer interval is also more feasible for clinical and research workflows [2].
Q3: Are there any predictive biomarkers for chronic, late-onset cardiotoxicity? A: While troponin is excellent for acute injury, research into chronic anthracycline toxicity suggests that Hsph1 and Vegfa may be potential biomarker candidates for chronic myocardial damage. Bioinformatics and animal model studies indicate these genes are upregulated in chronic cardiotoxicity and are positively correlated with dilated cardiomyopathy-induced heart failure [5].
Q4: What are the proven cardioprotective strategies against anthracycline cardiotoxicity? A: A recent network meta-analysis of randomized controlled trials found that several agents help preserve LVEF. Dexrazoxane is a well-established option. Among others, Carvedilol (a beta-blocker) and Nicorandil also showed significant protective effects. The analysis concluded that statins, vitamins C and E, and Coenzyme Q10 lack sufficient evidence for preventing LVEF decline [6].
I hope this technical guide provides a solid foundation for your research on this compound. The field of cardio-oncology is evolving rapidly, so integrating these core monitoring protocols is essential for mitigating cardiotoxicity risk.
The table below summarizes the key findings from a preclinical study on human lung tumour xenografts [1].
| Cancer Type | Optimal Sequence | Reported Efficacy (LCK*) | Key Finding |
|---|---|---|---|
| Small-Cell Lung Cancer (SCLC) - GLC4 line | Sabarubicin → 24h → Cisplatin | LCK = 6.7 [1] | Strong sequence-dependent effect; this sequence showed the best response. |
| Non-Small-Cell Lung Cancer (NSCLC) - H460 line | Sequential (either drug first) | More effective than simultaneous [1] | Sequence itself was not critical, but sequential administration was superior to simultaneous. |
| Gynecologic Cancers (In vitro) | Doxorubicin + Cisplatin simultaneously or 1h after | Strict additivity [2] | Note: This data is for Doxorubicin, not this compound, and may not be directly translatable. |
*LCK: Log10 Cell Kill, a measure of antitumor efficacy.
To help you replicate or build upon these findings, here are the core methodologies from the cited research.
This protocol is used to determine if the drug combination is synergistic, additive, or antagonistic [1] [2].
This protocol evaluates the optimal sequencing in a live animal model [1].
The workflow for determining the optimal sequence can be visualized as follows:
Q: Are there any known pharmacokinetic interactions between this compound and Cisplatin that could complicate sequencing? A: According to the preclinical study, there is no evidence of a pharmacokinetic drug-drug interaction between this compound and Cisplatin when administered in combination. This suggests that the observed sequence-dependent effects are likely due to pharmacodynamic interactions at the cellular level rather than changes in how the drugs are absorbed or cleared [1].
Q: How do I establish a pharmacokinetic profile for this compound in my models? A: A separate clinical study proposed an optimal sampling strategy (OSS) for this compound. For accurate estimation of pharmacokinetic parameters, it recommends collecting blood samples at four key time points: the end of the intravenous infusion, and 1.5 hours, 3.8 hours, and 24 hours after the start of the infusion [3].
Q: The optimal sequence for SCLC involves Cisplatin administration following this compound. What is the potential mechanism? A: While the exact mechanism was not elucidated in the study, the pronounced sequence-dependent effect in SCLC suggests that pre-treatment with this compound may prime the cancer cells, making them more susceptible to the cytotoxic effects of Cisplatin. This could involve effects on DNA topology, cell cycle synchronization, or inhibition of DNA repair pathways [1] [4].
The table below summarizes the key quantitative findings from a Phase II study of this compound in patients with locally advanced or metastatic platinum/taxane-resistant ovarian cancer [1].
| Parameter | Details & Dosing |
|---|---|
| Study Population | Patients with locally advanced/metastatic ovarian cancer, resistant to 1st-line platinum/taxane therapy [1]. |
| Dose Escalation Scheme | • Starting Dose (Level 0): 80 mg/m² IV every 3 weeks [1]. • Dose Escalation (+1): To 90 mg/m² after 1st cycle if Grade 0-1 toxicity occurred [1]. • Dose Reduction (-1): To 60 mg/m² in case of toxicity [1]. | | Hematologic Toxicity (Grade 3-4) | • At 80 mg/m²: Neutropenia observed in 25 out of 52 evaluated courses [1]. • At 90 mg/m²: Grade 4 neutropenia occurred in 1 out of 12 courses [1]. | | Non-Hematologic Toxicity (Grade 3-4) | Fatigue (5 cases), nausea (2 cases), stomatitis, general health deterioration, anorexia, vomiting, abdominal pain, hyponatremia (1 case each) [1]. | | Cardiac Toxicity | • 2 patients had LVEF fall below 50% [1]. • 3 patients had a >15% decrease in LVEF from baseline [1]. • No signs/symptoms of congestive heart failure were reported [1]. | | Antitumor Activity | 1 confirmed partial response; 9 patients with stable disease; 5 with disease progression [1]. |
Based on the study findings, here are the critical toxicity management points for this compound:
This compound is a third-generation anthracycline disaccharide analogue. Understanding the class-wide mechanisms of action and toxicity can provide valuable context for your research [2].
Visualization of this compound's proposed mechanisms of action and toxicity, based on general anthracycline pharmacology [3] [4] [2].
Q1: What is the primary dose-limiting toxicity of this compound that should be the focus of management protocols? A1: Myelosuppression, particularly neutropenia, is the primary dose-limiting toxicity. The Phase II study used it as the key metric for dose adjustments (escalation to 90 mg/m² or reduction to 60 mg/m²) [1].
Q2: How does this compound's cardiotoxicity profile compare to older anthracyclines like doxorubicin? A2: In this study, this compound showed mild cumulative cardiotoxicity. While changes in LVEF were observed, no clinical congestive heart failure was reported, which is a promising finding compared to the well-known, significant cardiotoxicity of doxorubicin [1] [2].
Q3: What is a standard dose-escalation design I can reference for planning early-phase this compound studies? A3: The classic "3 + 3" design is the standard rule-based method for Phase I cancer trials. It involves treating cohorts of 3 patients at pre-specified dose levels, with escalation or de-escalation decisions based on the observed rate of Dose-Limiting Toxicities (DLTs) in the first cycle [5] [6].
The table below summarizes the core quantitative findings from a pivotal preclinical study on Sabarubicin and cisplatin (DDP) combination therapy [1].
| Tumor Model | Combination Schedule | Observed Effect | Key Metric (LCK) |
|---|---|---|---|
| Non-Small Cell Lung Cancer (NSCLC) H460 | Sequential (this compound → DDP or DDP → this compound) | More effective than simultaneous administration; effect was not sequence-dependent [1] | Information not specified for H460 line [1] |
| Small-Cell Lung Cancer (SCLC) GLC4 | DDP followed 24h later by this compound | Antagonistic effect; less effective sequence [1] | Information not specified for this sequence [1] |
| Small-Cell Lung Cancer (SCLC) GLC4 | This compound followed 24h later by DDP | Strong synergistic effect; recommended sequence [1] | LCK = 6.7 (Highest value obtained) [1] |
> Note on LCK: The Log10 Cell Kill (LCK) is a calculated value used in xenograft studies to quantify antitumor activity. A higher LCK value indicates greater tumor cell kill. An LCK of 6.7 represents a significant reduction in tumor volume [1].
To investigate schedule dependency in your own experiments, you can adapt the following methodologies from the cited research.
This protocol is designed to determine the most effective drug sequence before moving to in vivo models [1].
The following diagram illustrates the workflow for this in vitro experiment:
This protocol validates the in vitro findings in a live animal model [1].
The workflow for the in vivo study is more complex and involves parallel tracks for efficacy and pharmacokinetic analysis:
Q1: Why does administering this compound 24 hours before cisplatin yield the best effect in SCLC models? A1: The exact mechanism is not fully elucidated but is likely pharmacodynamic rather than pharmacokinetic. The study found no evidence of a drug-drug interaction that altered this compound's plasma levels, implying the synergy occurs at the cellular or tissue level [1]. One proposed mechanism for other anthracyclines like this compound is that they can trap Topoisomerase II on DNA, and administering a DNA-damaging agent like cisplatin after this "priming" may lead to greater, irreparable DNA damage and cell death.
Q2: The schedule dependency in our in vitro experiments is not clear. What could be the issue? A2:
Q3: How can we manage the cardiotoxicity risk of this compound in prolonged combination studies? A3: While the search results do not specifically address this compound's cardiotoxicity, anthracyclines as a class are known for this risk [3]. Consider these strategies:
While specific clinical pharmacokinetic data (Absorption, Distribution, Metabolism, Excretion) for this compound is marked "Not Available" in drug databases [1], its mechanism of action and insights from preclinical studies provide a basis for interaction assessment.
Mechanism of Action this compound functions as a modulator of DNA topoisomerase II, targeting both the alpha and beta isoforms [1]. This interaction inhibits the enzyme's function, leading to DNA breaks and cell death.
Preclinical Combination Study A key preclinical study investigated the combination of this compound with Cisplatin (DDP) in human lung tumour xenograft models [2].
| Aspect | Findings |
|---|---|
| In Vitro & In Vivo Effect | Synergistic cytotoxic effect observed in NSCLC (H460) and SCLC (GLC4) cell lines. Superior antitumour effect in xenograft models compared to either drug alone. |
| Schedule Dependency | Antitumour efficacy was schedule-dependent. Optimal sequence (DDP followed 24h by this compound) yielded best response in SCLC GLC4 line. |
| Pharmacokinetic Interaction | No evidence of a pharmacokinetic drug-drug interaction was found with the sequential schedules tested [2]. |
For a thorough investigation, you can employ the following experimental methodologies. The workflow for a comprehensive DDI assessment is summarized in the diagram below.
Assess if this compound is a substrate or inhibitor of key membrane transporters like P-glycoprotein (P-gp) [3] [4].
Evaluate the potential of this compound to inhibit or induce major Cytochrome P450 (CYP) enzymes and UDP-glucuronosyltransferases (UGTs) [4].
These studies test findings from in vitro assays in a whole-organism system [2].
This computational approach integrates in vitro and in vivo data to predict clinical pharmacokinetics and DDIs [5].
Q1: Is there a known metabolic pathway for this compound that could be a source of interactions? A1: The specific enzymes involved in this compound's metabolism are not publicly detailed. However, as a disaccharide anthracycline, its metabolism is a key data gap. It is essential to conduct in vitro studies to identify which CYP450 enzymes or UGTs are involved in its metabolism. If it is a substrate for inducible enzymes (like CYP3A4), its efficacy could be reduced by co-administration with strong inducers. Conversely, co-administration with strong inhibitors could increase its plasma concentration and the risk of toxicity [3] [4].
Q2: Based on its structure class, what are the key DDI risks for this compound? A2: As an anthracycline, this compound may share some properties with Doxorubicin. Key DDI risks to investigate include:
Q3: A preclinical study showed no PK interaction with Cisplatin. Does this mean this compound has a low DDI risk? A3: No, this conclusion is premature. The absence of an interaction with one specific drug (Cisplatin), which is primarily cleared by renal mechanisms and is not a strong enzyme modulator, does not predict a lack of interaction with all other drugs [2]. This compound may still interact with drugs that inhibit/induce its metabolic enzymes or transporters. A full DDI risk assessment requires the in vitro studies described above.
This compound (MEN-10755) is a disaccharide anthracycline derivative in phase II clinical trials, developed to be more active and less cytotoxic than doxorubicin [1] [2] [3].
The table below summarizes its key chemical and pharmacological characteristics:
| Property | Description |
|---|---|
| Chemical Formula | C₃₂H₃₇NO₁₃ [3] |
| Average Mass | 643.6351 g/mol [3] |
| Mechanism of Action | DNA intercalator; modulator of DNA topoisomerase 2-alpha and 2-beta [3] |
| Metabolism | Metabolized to an alcohol derivative (M3) [4] |
| Regulatory Status | Investigational [3] |
What are the known stability and storage conditions for this compound? No explicit storage conditions for the pure drug substance were found in the available literature. Stability data is typically generated during drug development and may be proprietary.
How can I determine the stability of this compound in my laboratory? You can establish stability under your specific conditions using a validated stability-indicating method, such as the UHPLC-MS/MS method described below [4].
What is a major metabolite of this compound I should account for? The primary metabolite is an alcohol derivative, referred to as M3. Any stability or analytical method should consider the potential for this metabolite to form [4].
While specific data is unavailable, a published bioanalytical method for quantifying this compound and its metabolite M3 in human plasma can be adapted for stability testing [4].
The workflow for this method is as follows:
Key parameters for this method are:
| Step | Parameter | Detail |
|---|---|---|
| Sample Prep | Pre-extraction | n-hexane |
| Extraction Solvent | Chloroform & Isopropanol (1:1, v/v) | |
| Chromatography | Column | ACQUITY UPLC BEH Shield RP18 (100mm x 2.1mm, 1.7µm) |
| Mobile Phase | Gradient of acetonitrile and water (0.1% formic acid) | |
| Detection (MS/MS) | Ionization Mode | Electrospray Ionization (Positive) |
| | MRM Transitions | this compound: m/z 644→130 Metabolite M3: m/z 646→333.2 IS (Doxorubicin): m/z 544→360 |
In the absence of specific data, you can design a stability study based on standard practices. The general logic for such a study is outlined below:
The following table outlines the key validation parameters for the UHPLC-MS/MS method used to simultaneously quantify Sabarubicin and its alcohol metabolite (M3) in human plasma [1] [2].
| Parameter | This compound | Metabolite M3 |
|---|---|---|
| Analytical Technique | \multicolumn{2}{c | }{UHPLC-MS/MS} |
| Detection Mode | \multicolumn{2}{c | }{Electrospray Ionization (ESI), Positive Mode} |
| Mass Transition (MRM) | m/z 644 → 130 [1] [2] | m/z 646 → 333.2 [1] [2] |
| Internal Standard | \multicolumn{2}{c | }{Doxorubicin (m/z 544 → 360) [1] [2]} |
| Calibration Curve Range | 2 - 400 ng/mL [2] | 0.5 - 100 ng/mL [2] |
| Linearity | Correlation coefficient (( r )) > 0.99 [2] | Correlation coefficient (( r )) > 0.99 [2] |
| Intra-day Precision (RSD%) | 1.5% - 9.1% [2] | 2.2% - 12.8% [2] |
| Inter-day Precision (RSD%) | Information in abstract; full detail in article [2] | Information in abstract; full detail in article [2] |
| Accuracy | -9.6% to 0.7% [2] | -4.8% to 5.9% [2] |
| Mean Recovery | 62.4% [2] | 71.9% [2] |
Here is the detailed methodology for the sample preparation and analysis of this compound and M3, as described in the research [1] [2]. The workflow is also illustrated in the diagram below.
1. Sample Preparation (Liquid-Liquid Extraction) [1] [2]:
2. UHPLC-MS/MS Conditions [1] [2]:
Q1: What should I do if I observe a loss in sensitivity for the this compound signal?
Q2: The peaks for this compound and M3 are broad or tailing. How can I improve the chromatography?
Q3: Where can I find the official guidelines for validating a bioanalytical method like this one? The ICH Q2(R2) guideline, titled "Validation of Analytical Procedures," is the internationally recognized standard. It provides a comprehensive framework for validation parameters, including specificity, accuracy, precision, linearity, and range [3] [4]. Adhering to these principles ensures the method is fit for its intended purpose.
When developing and validating an analytical method for pharmacokinetic studies, it is crucial to follow established regulatory guidelines. The ICH Q2(R2) guideline provides the definitive framework for validating analytical procedures, ensuring that the data generated for this compound and its metabolite is reliable, accurate, and reproducible for regulatory submissions [3] [4].
For researchers requiring a specific and highly sensitive method, a simultaneous quantitation method for Sabarubicin and its alcohol metabolite (M3) in human plasma has been developed and validated using UHPLC-MS/MS [1] [2].
The table below summarizes the key method parameters and validation data:
| Parameter | This compound | Metabolite M3 |
|---|---|---|
| Calibration Curve Range | 2 - 400 ng/mL [1] | 0.5 - 100 ng/mL [1] |
| Linearity (r) | > 0.99 [1] | > 0.99 [1] |
| Precision (Intra-day) | 1.5% - 9.1% [1] | 2.2% - 12.8% [1] |
| Precision (Inter-day) | Not explicitly separated | Not explicitly separated |
| Accuracy | -9.6% to 0.7% [1] | -4.8% to 5.9% [1] |
| Mean Recovery | 62.4% [1] | 71.9% [1] |
| MRM Transition | m/z 644 → 130 [1] [2] | m/z 646 → 333.2 [1] [2] |
| Internal Standard (IS) | Doxorubicin hydrochloride (m/z 544 → 360) [1] [2] | Doxorubicin hydrochloride (m/z 544 → 360) [1] [2] |
Sample Preparation Workflow: The sample preparation involves a two-step liquid-liquid extraction to reduce matrix interference [1]:
Chromatographic Conditions:
Analytical interference can arise from various sources. The following diagram outlines a logical workflow for troubleshooting these issues, from understanding root causes to implementing solutions.
Based on the general principles of bioanalysis and the specific method for this compound, here are answers to potential FAQs.
FAQ 1: What are the most likely sources of interference in the bioanalysis of this compound?
FAQ 2: Our lab uses fluorescence detection. How can we mitigate interference from media and metabolites? Fluorescence detection is susceptible to interference from colored compounds and structural analogs. A key procedural change can significantly improve results:
FAQ 3: When is it necessary to monitor the M3 metabolite, and what analytical rigor is required? According to recommendations from the International Consortium for Innovation and Quality in Pharmaceutical Development (IQ Consortium), metabolites should be monitored to address efficacy and safety concerns throughout drug development [5].
The table below outlines the core characteristics and mechanisms of action for each drug.
| Feature | Doxorubicin | Sabarubicin (MEN-10755) |
|---|---|---|
| Classification | First-generation anthracycline [1] | Third-generation, disaccharide analogue anthracycline [2] [3] |
| Primary Mechanism | 1. DNA intercalation & disruption of topoisomerase-II-mediated repair. 2. Generation of free radicals causing cellular damage [1]. | Potent topoisomerase II inhibitor; causes DNA fragmentation at lower intracellular concentrations than doxorubicin [4]. | | Key Preclinical Finding | (Established standard) | Superior efficacy to doxorubicin in human tumor xenografts, including activity against some doxorubicin-resistant cell lines [4] [2]. | | Resistance | Associated with transporters like ABCB1 (MDR1) and ABCC1 (MRP1), and amplification of TOP2A [1]. | Developed to overcome multidrug resistance; shows activity in doxorubicin-resistant preclinical models [2] [3]. |
Clinical data for this compound primarily comes from Phase II trials in specific cancer populations, as shown in the table below. Doxorubicin has a much broader and long-established use.
| Aspect | Doxorubicin | This compound (MEN-10755) |
|---|---|---|
| Common Clinical Uses | Wide spectrum: breast, lung, gastric, ovarian, lymphoma, sarcoma, and others [1]. | Evaluated in specific Phase II trials: Hormone-refractory prostate cancer (HRPC), platinum/taxane-resistant ovarian cancer, and small-cell lung cancer (SCLC) [5] [2] [3]. |
| Noted Efficacy | Standard frontline therapy for advanced soft tissue sarcoma (STS) [6]. | HRPC: 26.5% PSA response rate; median overall survival 18.7 months [5]. Ovarian Cancer: Limited activity; 1 confirmed partial response in 19 patients [3]. | | Major Dose-Limiting Toxicity | Cardiotoxicity (cumulative, dose-dependent), often requiring lifetime dose limit [1] [6]. | Myelosuppression (neutropenia) was the main toxicity and Dose-Limiting Toxicity (DLT) in Phase I studies [4] [3]. | | Cardiotoxicity Profile | High risk; mechanism involves iron-related free radicals and mitochondrial disruption [1]. | Preclinical: More moderate and less progressive cardiotoxicity in rat models [2]. Clinical: Mild cumulative cardiotoxicity; asymptomatic decreases in LVEF observed, but no congestive heart failure reported in trials [4] [3]. | | Other Common Toxicities | Hematologic toxicity (neutropenia), gastrointestinal toxicity, and treatment-related alopecia [7] [8]. | Fatigue, nausea, stomatitis, and vomiting were reported [3]. |
For researchers looking to replicate or understand the foundational studies, here are the methodologies for key experiments.
This preclinical study investigated the antitumour effect of this compound combined with cisplatin (DDP) in human lung tumour xenografts [9].
A validated UHPLC-MS/MS method was developed to support pharmacokinetic studies of this compound in clinical trials [2].
The diagrams below illustrate the core mechanisms of action for doxorubicin and the hypothesized pathway for this compound's reduced cardiotoxicity.
Diagram: Proposed Mechanisms of Doxorubicin's Anticancer Action and Cardiotoxicity. Doxorubicin's efficacy in cancer cells primarily stems from DNA damage and oxidative stress, leading to apoptosis [1]. In cardiomyocytes, the same ROS generation, combined with iron binding and mitochondrial disruption, leads to dose-limiting cardiotoxicity through a different pathway [1].
Diagram: this compound's Proposed Differentiated Profile. This compound is a potent topoisomerase II inhibitor, leading to efficient cancer cell death [4]. Its different chemical structure and the properties of its metabolite M3 are hypothesized to result in reduced generation of reactive oxygen species in cardiomyocytes, potentially explaining its more favorable cardiotoxicity profile observed in preclinical and early clinical studies [2] [3].
The table below compares the core experimental findings for Sabarubicin and Paclitaxel.
| Feature | This compound (MEN 10755) | Paclitaxel |
|---|---|---|
| NF-κB Activation Kinetics | Rapid and early activation [1] | Slower activation; kinetics similar to the onset of DNA fragmentation [1] |
| Effect of NF-κB Inhibition | Combined treatment with the NF-κB inhibitor parthenolide increases this compound-induced cell death [1]. | Parthenolide does not enhance Paclitaxel-induced cell death [1]. |
| Association with Drug Resistance | Reduced or altered NF-κB activation is linked to acquired resistance in a resistant ovarian carcinoma cell line [2]. | NF-κB activation is a documented pathway for resistance, particularly in mesenchymal-type breast cancer cells [3]. |
| Composition of NF-κB Complex | Similar subunit composition to Paclitaxel-induced complexes [1] | Similar subunit composition to this compound-induced complexes [1] |
For researchers, the specific methodologies from the cited studies provide crucial context for the findings.
The diagram below illustrates the canonical NF-κB signaling pathway, which is activated by both this compound and Paclitaxel, and can be inhibited by parthenolide.
The experimental data suggests distinct mechanisms of action between the two drugs, which has direct implications for combination therapies.
For context, the table below summarizes available cardiotoxicity data for other anthracyclines compared to Doxorubicin. Please note that Sabarubicin is not included due to the lack of specific comparative data.
| Drug Name | Generation | Reported Cardiotoxicity Profile vs. Doxorubicin | Key Supporting Findings |
|---|---|---|---|
| Doxorubicin | First | Baseline (reference drug) | High, dose-dependent risk of heart failure; cumulative dose > 550 mg/m² significantly increases risk [1] [2]. |
| Epirubicin | First | Lower cardiotoxicity at equivalent doses [3] [4] [5] | At low-moderate doses, causes less diastolic dysfunction (no significant change in Peak Filling Rate) [3] [4]. Non-pegylated liposomal Doxorubicin (Myocet) has a similar cardiotoxicity profile to Epirubicin [5]. |
| Liposomal Doxorubicin | Formulation | Reduced cardiotoxicity vs. conventional Doxorubicin [5] | Pegylated liposomal formulation designed to prolong circulation and control release [5]. |
While direct data on this compound is limited, understanding the common mechanisms of anthracycline cardiotoxicity provides a framework for comparison. Doxorubicin-induced cardiotoxicity involves several interconnected pathways, summarized in the diagram below.
The diagram shows that the cardiotoxicity of anthracyclines like Doxorubicin is primarily driven by three core mechanisms [5] [2] [6]:
These primary insults trigger downstream effects like disrupted iron homeostasis (promoting a form of cell death called ferroptosis) and induction of cellular senescence, ultimately leading to cardiomyocyte death and heart failure [2] [6].
Topoisomerase II (TOP2) inhibitors are broadly categorized based on their mechanism of action. The following table summarizes the key characteristics of different inhibitor classes, as identified in the search results.
| Class / Representative | Mechanism of Action | Key Characteristics | Clinical/Experimental Context |
|---|---|---|---|
| Anthracyclines (e.g., Doxorubicin, Idarubicin, Sabarubicin) [1] [2] [3] | TOP2 Poisons | Stabilize covalent TOP2-DNA complex → DNA double-strand breaks. Cardiotoxicity is a major dose-limiting side effect [1]. | Idarubicin shows potent antifungal activity via yeast TOP2 inhibition [2]. |
| Anthracenediones (e.g., Mitoxantrone) [4] [2] [3] | TOP2 Poisons | Synthetic compounds; inhibit TOP2 by increasing enzyme-DNA complexes. Less cardiotoxic than anthracyclines [4]. | Halogenated derivatives designed to improve potency via noncovalent interactions [4]. |
| Epipodophyllotoxins (e.g., Etoposide) [2] [3] | TOP2 Poisons | Target the TOP2-DNA cleavage complex, preventing DNA re-ligation [3]. | A key chemotherapeutic; differential sensitivity between human and fungal TOP2 [2]. |
| Bisdioxopiperazines (e.g., Dexrazoxane) [1] [5] [2] | Catalytic Inhibitors | Inhibit TOP2 ATPase activity → reduce DNA cleavage complexes. Used as a cardioprotectant against anthracycline toxicity [1] [5]. | Non-selective; targets conserved dimer interface of both TOP2A and TOP2B [1] [5]. |
| Obex Class (e.g., Topobexin) [1] [5] | Catalytic Inhibitors | Allosteric inhibitors binding a novel pocket in the ATPase domain. Potential for isoform-selective inhibition [1] [5]. | Topobexin is TOP2B-selective, demonstrated cardioprotection in animal models [1] [5]. |
To objectively compare the potency of different TOP2 inhibitors like this compound, researchers rely on a suite of standardized biochemical and cellular assays. The methodologies below are consistently referenced across the literature for evaluating inhibitor activity [1] [2] [3].
The relationship between these assays and the type of data they generate is summarized in the following workflow:
DNA Decatenation Assay: This is a primary biochemical assay to measure direct TOP2 inhibition [1] [2]. It uses kinetoplast DNA (kDNA), which is a catenated network. Active TOP2 decatenates kDNA into relaxed mini-circles. The IC₅₀ value (concentration inhibiting 50% of activity) is determined by electrophoretic analysis and quantifies compound potency against the enzyme itself [1].
ATPase Inhibition Assay: Since TOP2 is an ATP-dependent enzyme, this assay measures the compound's ability to interfere with ATP hydrolysis [1] [5]. It is particularly useful for identifying catalytic inhibitors like dexrazoxane and Topobexin that act on the ATPase domain. Results are also reported as an IC₅₀ value [1].
Cellular Cytotoxicity Assays: These assess the functional consequence of TOP2 inhibition in living cells. The MTT assay is commonly used to determine the IC₅₀ value for cell growth inhibition after 72 hours of drug exposure [6] [7] [8]. The discrepancy between biochemical and cellular IC₅₀ can indicate issues with cellular uptake or metabolism [2].
In Vivo Efficacy Models: For promising compounds, efficacy is tested in animal models, typically mouse xenografts. As seen with compound PDZ-7, results are reported as percentage of tumor growth inhibition (TGI%) compared to an untreated control, providing critical data for preclinical development [3].
The table below summarizes the key characteristics based on pre-clinical and clinical studies.
| Feature | Sabarubicin (MEN-10755) | Conventional Anthracyclines (e.g., Doxorubicin) |
|---|---|---|
| Generation & Type | Third-generation disaccharide analogue [1] [2] | First-generation (e.g., Doxorubicin, Daunorubicin) [3] [4] |
| Primary Mechanism of Action | Topoisomerase II poisoning; designed to overcome multidrug resistance [1] [2] | Topoisomerase II poisoning & DNA intercalation; Reactive Oxygen Species (ROS) generation [3] [4] [5] |
| Spectrum of Pre-clinical Activity | Active in human tumor xenografts, including some doxorubicin-resistant models [1] [2] | Broad spectrum against solid tumors, leukemias, and lymphomas [3] [4] |
| Clinical Efficacy (in studied trials) | Limited single-agent activity in resistant ovarian cancer; noted for disease stabilization [1] [2] | Broad and well-established efficacy across numerous cancer types [3] [4] [6] |
| Key Dose-Limiting Toxicity (Pre-clinical/Clinical) | Myelosuppression (neutropenia) [1] [2] | Cardiotoxicity (dose-dependent cardiomyopathy) [3] [7] [4] |
| Reported Cardiotoxicity Profile | Milder cumulative cardiotoxicity; preclinical models show reduced chronic damage [1] [2] | Significant, cumulative, and dose-limiting cardiotoxicity [3] [7] [4] |
| Resistance Profile | Developed to overcome certain forms of multidrug resistance [1] [2] | Susceptible to resistance mediated by efflux transporters like ABCB1 (Pgp) [3] |
The distinct profiles of these anthracyclines arise from their mechanisms of action, which share common pathways but have critical differences. The following diagram maps out these key mechanisms and their cellular consequences.
This diagram illustrates the shared and distinct pathways through which anthracyclines exert their effects. This compound's design aims to more effectively target Topoisomerase II poisoning to overcome tumor resistance [1]. Conversely, the cardiotoxicity strongly associated with conventional anthracyclines is linked to reactive oxygen species generation and Topo IIβ inhibition in cardiomyocytes [3] [5], whereas myelosuppression is the primary clinical dose-limiting toxicity for this compound [1] [2].
For a practical research guide, here are the methodologies from key studies on this compound.
This protocol assesses both antitumor activity and the key safety differentiator (cardiotoxicity) in an animal model [1] [2].
This outlines the key clinical trial that provided human efficacy and safety data for this compound [1] [2].
The data suggests that this compound represents a strategic effort to decouple antitumor efficacy from cardiotoxicity in anthracycline design.
| Trial Aspect | Details & Results |
|---|---|
| Trial Identifier | NCT00315459 (PubMed ID: 15528985) |
| Patient Population | 19 patients with locally advanced/metastatic ovarian cancer, resistant to or relapsing within 6 months of 1st-line platinum/taxane therapy [1]. |
| Intervention | This compound: 80 mg/m² IV every 3 weeks, with potential dose escalation or reduction [1]. |
| Primary Efficacy Results | Objective Response Rate (ORR): 5.3% (1 patient with confirmed partial response). Disease Control Rate (DCR): 52.6% (1 partial response + 9 stable disease) [1]. |
| Survival Outcomes | Median Time to Progression: ~125 days. Median Overall Survival: 62 days [1]. |
| Common Grade 3-4 Non-Hematologic Toxicities | Fatigue, nausea, stomatitis, anorexia, vomiting, abdominal pain, hyponatremia [1]. |
| Key Hematologic Toxicity | Grade 3-4 neutropenia was frequent, observed in 25 of 52 courses at the 80 mg/m² dose level [1]. |
| Cardiac Toxicity | 2 patients had LVEF fall below 50%; 3 had a >15% decrease from baseline. No symptomatic congestive heart failure was reported [1]. |
For a clear understanding of the trial design, the following diagram outlines the key stages of the phase II study.
A separate, supportive study developed a specialized method to measure this compound levels in patients, which is critical for understanding how the drug behaves in the body [2] [3].
The phase II results position this compound within the challenging landscape of treating platinum-resistant ovarian cancer.